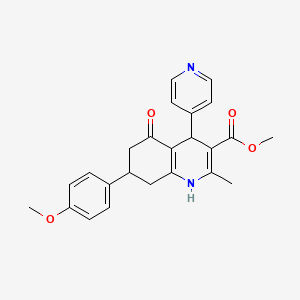![molecular formula C15H24ClNO2 B5220237 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A is not fully understood, but it has been shown to interact with various cellular pathways and receptors. It has been suggested that 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A may act as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in regulating lipid metabolism and inflammation. 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation. It has also been shown to improve cognitive function and protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A in lab experiments is its potential to target multiple cellular pathways and receptors. This can provide a more comprehensive understanding of the mechanisms involved in various diseases and conditions. However, one limitation of using 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A is its potential for off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
Future research on 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A could focus on its potential application in other scientific research areas, such as metabolic disorders and cardiovascular disease. Additionally, further studies could investigate the optimal dosage and administration of 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A for various conditions. Another area of future research could be the development of more specific and selective analogs of 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A to reduce off-target effects.
Métodos De Síntesis
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A can be synthesized through a multi-step process starting with the reaction of 4-chloro-3,5-dimethylphenol with pentylamine to form 5-(4-chloro-3,5-dimethylphenoxy)pentylamine. This intermediate is then reacted with ethylene oxide to produce the final product, 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol.
Aplicaciones Científicas De Investigación
2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A has been studied for its potential application in various scientific research areas, including cancer treatment, inflammation, and neuroprotection. In cancer research, 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A has been shown to reduce inflammation and oxidative stress. In neuroprotection research, 2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol A has been shown to protect neurons from damage and improve cognitive function.
Propiedades
IUPAC Name |
2-[5-(4-chloro-3,5-dimethylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-12-10-14(11-13(2)15(12)16)19-9-5-3-4-6-17-7-8-18/h10-11,17-18H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCLOFLASZPHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Chloro-3,5-dimethylphenoxy)pentylamino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4-(4-fluorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5220159.png)
![3-chloro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220170.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5220179.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5220199.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5220206.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5220212.png)
![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(4-pyridinylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5220215.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B5220223.png)

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-ethyl-N-(4-methoxybenzyl)thiourea](/img/structure/B5220247.png)

![3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)
![1-ethyl-17-(3-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5220262.png)